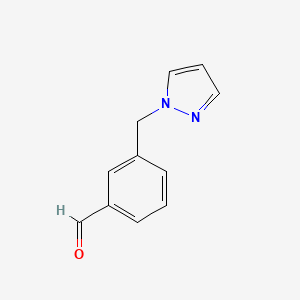

3-(1H-pyrazol-1-ylmethyl)benzaldehyde

Vue d'ensemble

Description

3-(1H-pyrazol-1-ylmethyl)benzaldehyde is an organic compound with the molecular formula C11H10N2O. It is characterized by the presence of a benzaldehyde group attached to a pyrazole ring via a methylene bridge.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-ylmethyl)benzaldehyde typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Attachment of the Methylene Bridge: The pyrazole ring is then reacted with a suitable alkylating agent, such as chloromethylbenzene, in the presence of a base to form the pyrazol-1-ylmethyl intermediate.

Introduction of the Benzaldehyde Group: The final step involves the oxidation of the intermediate to introduce the benzaldehyde group. This can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

3-(1H-pyrazol-1-ylmethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products Formed

Oxidation: 3-(1H-pyrazol-1-ylmethyl)benzoic acid

Reduction: 3-(1H-pyrazol-1-ylmethyl)benzyl alcohol

Substitution: Various substituted derivatives of the pyrazole ring

Applications De Recherche Scientifique

Medicinal Chemistry

3-(1H-pyrazol-1-ylmethyl)benzaldehyde serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its ability to undergo various chemical transformations makes it a promising lead compound for drug discovery. Research indicates that derivatives of this compound exhibit potential antitumor , anti-inflammatory , and antimicrobial activities.

- Antitumor Activity : Compounds similar to this compound have been shown to inhibit key enzymes involved in cancer cell proliferation, targeting pathways such as BRAF(V600E) and EGFR, which are crucial in various cancers .

- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting specific enzymes or signaling pathways related to inflammation.

- Antimicrobial Properties : It has been explored for its ability to combat bacterial and fungal infections through enzyme inhibition mechanisms .

Organic Synthesis

In organic chemistry, this compound is utilized as a starting material for synthesizing more complex molecules. Its aldehyde group can participate in various reactions such as:

- Reduction : Converting the aldehyde to an alcohol.

- Oxidation : Transforming the aldehyde into a carboxylic acid.

- Substitution Reactions : The methylene bridge allows for nucleophilic substitution, leading to derivatives with varied functional groups .

These reactions highlight its versatility as a building block in synthetic organic chemistry.

Coordination Chemistry

The nitrogen atoms in the pyrazole ring can coordinate with metal ions, making this compound of interest in materials science for developing novel metal complexes. These complexes may have applications in catalysis or as functional materials with specific properties .

Case Study 1: Antitumor Activity

A study investigating the efficacy of pyrazole derivatives demonstrated that modifications of the pyrazole ring significantly enhanced anticancer activity against specific cancer cell lines. The results indicated that compounds derived from this compound showed promising results in inhibiting cancer cell growth by targeting critical signaling pathways .

Case Study 2: Coordination Complexes

Research on the coordination properties of pyrazole derivatives revealed that complexes formed with transition metals exhibited enhanced catalytic activity in organic transformations. The ability of the nitrogen atoms in the pyrazole ring to coordinate with metal ions was critical for developing these functional materials .

Mécanisme D'action

The mechanism of action of 3-(1H-pyrazol-1-ylmethyl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The benzaldehyde group can undergo reversible reactions, such as Schiff base formation, which further contributes to its biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(1H-pyrazol-1-ylmethyl)benzoic acid

- 3-(1H-pyrazol-1-ylmethyl)benzyl alcohol

- 3-(1H-pyrazol-1-ylmethyl)benzene

Uniqueness

3-(1H-pyrazol-1-ylmethyl)benzaldehyde is unique due to the presence of both the pyrazole ring and the benzaldehyde group, which confer distinct chemical reactivity and biological activity. The methylene bridge connecting these two functional groups allows for versatile modifications, making it a valuable intermediate in synthetic chemistry .

Activité Biologique

3-(1H-pyrazol-1-ylmethyl)benzaldehyde is a compound that integrates a pyrazole moiety with a benzaldehyde functional group. This structural combination offers numerous potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. The compound has been investigated for its role as a building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, characterized by the presence of both a benzene ring and a pyrazole ring. The aldehyde group (CHO) and the methylene bridge (CH) facilitate its reactivity, allowing for modifications that can enhance its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The pyrazole ring engages in hydrogen bonding and π-π interactions, which are crucial for binding affinity. The benzaldehyde group can undergo reversible reactions, such as Schiff base formation, further contributing to its biological effects .

Antimicrobial Activity

Research indicates that compounds containing pyrazole rings exhibit significant antimicrobial properties. For instance, derivatives synthesized from pyrazole have shown considerable antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be lower than standard antibiotics .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole | 62.5–125 | Staphylococcus aureus, Klebsiella pneumoniae |

| Compound 21b | Equal to standard drugs | Aspergillus niger |

| Compound 21c | Equal to standard drugs | Candida albicans |

Anti-inflammatory Activity

Pyrazole derivatives have also been recognized for their anti-inflammatory effects. Some compounds demonstrated comparable efficacy to indomethacin in reducing inflammation in animal models. This suggests potential therapeutic applications in treating inflammatory diseases .

Antitumor Activity

Emerging studies have indicated that certain pyrazole-based compounds may possess antitumor properties. These compounds are being explored for their ability to inhibit tumor cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives:

-

Synthesis and Evaluation of Antimicrobial Pyrazoles :

In a study focused on synthesizing novel pyrazole derivatives, several compounds exhibited remarkable antimicrobial activity against a range of bacteria and fungi. The study highlighted the importance of structural modifications in enhancing biological efficacy . -

Anti-inflammatory Properties :

Another investigation assessed the anti-inflammatory effects of modified pyrazoles in carrageenan-induced edema models. Compounds showed significant inhibition comparable to established anti-inflammatory drugs .

Propriétés

IUPAC Name |

3-(pyrazol-1-ylmethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-9-11-4-1-3-10(7-11)8-13-6-2-5-12-13/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKSSMLBTEXYZDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C=O)CN2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594630 | |

| Record name | 3-[(1H-Pyrazol-1-yl)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78425-11-3 | |

| Record name | 3-[(1H-Pyrazol-1-yl)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.